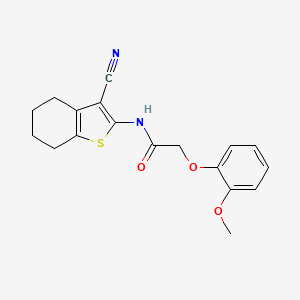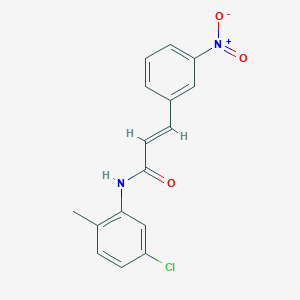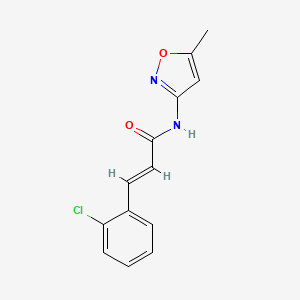![molecular formula C17H18N2O2S B5812856 N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as TCMDC-135051, is a chemical compound that has been synthesized for its potential use as a drug. This compound has been the subject of scientific research due to its unique properties and potential applications in medicine.
Mechanism of Action
The mechanism of action for N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. These enzymes play a role in various biological processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. One study found that N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide can decrease the production of inflammatory cytokines, which are molecules involved in the immune response. Another study found that N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in lab experiments include its unique properties and potential applications in medicine. However, there are also limitations to using N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide. One direction could be to further study its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another direction could be to investigate its anti-tumor properties and potential use as a treatment for cancer. Additionally, further research could be done to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves the reaction of 4-(cyanomethyl)benzyl chloride with 2,4,6-trimethylbenzenesulfonamide in the presence of a base. This reaction results in the formation of N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide as a white solid.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use as a drug to treat various diseases. One study found that N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study found that N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has anti-tumor properties, making it a potential treatment for cancer.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-10-13(2)17(14(3)11-12)22(20,21)19-16-6-4-15(5-7-16)8-9-18/h4-7,10-11,19H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRINQYMJLHNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)


![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)

![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)


![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)